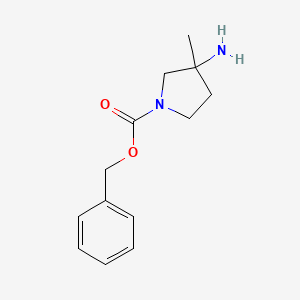

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

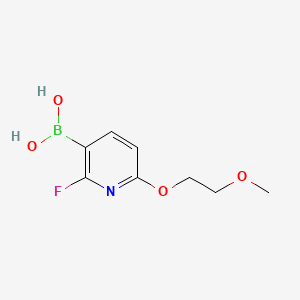

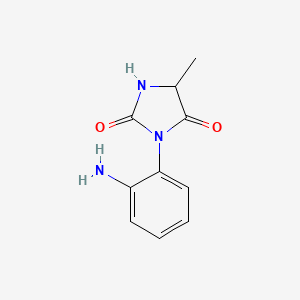

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1215020-90-8 . It has a molecular weight of 234.3 and its IUPAC name is benzyl 3-amino-3-methyl-1-pyrrolidinecarboxylate .

Molecular Structure Analysis

The InChI code for Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate is 1S/C13H18N2O2/c1-13 (14)7-8-15 (10-13)12 (16)17-9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is normal room temperature .Aplicaciones Científicas De Investigación

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

This study focuses on the measurement of human urinary carcinogen metabolites as a practical approach for obtaining information about tobacco and cancer. It highlights the utility of assays to provide information about carcinogen dose, exposed vs. non-exposed individuals, and carcinogen metabolism in humans. While not directly mentioning Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate, the research on carcinogen metabolites in the urine of smokers could provide a context for the study of similar compounds in toxicological and pharmacological research (Hecht, 2002).

POCl3 Mediated Syntheses, Pharmacological Evaluation, and Molecular Docking Studies

This paper describes the synthesis and evaluation of benzofused thiazole derivatives for antioxidant and anti-inflammatory activities. The research aims to synthesize alternative agents and test their activities, potentially hinting at the synthetic utility of compounds like Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate in developing new therapeutic agents (Raut et al., 2020).

Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry

This review summarizes the applications of benzene-1,3,5-tricarboxamides (BTAs) in various scientific fields, from nanotechnology to biomedical applications. The adaptable nature of BTAs promises a bright future in the development of new materials, potentially including derivatives or related compounds of Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate for similar applications (Cantekin, de Greef, & Palmans, 2012).

A Critical Evaluation of the Present Status of Toxicity of Aminoxyl Radicals

This review critically examines the toxicity of aminoxyl radicals, concluding that they possess very low toxicity and are not mutagenic. This insight could be valuable for safety assessments and toxicological studies of related compounds, including Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate, especially in the context of radical species or intermediates in chemical syntheses (Sosnovsky, 1992).

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids in Perspective

This review discusses solvent developments for the extraction of carboxylic acids, highlighting the importance of selecting efficient solvents for the recovery of carboxylic acids from aqueous streams, which could be relevant for the purification or recovery of compounds like Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate in industrial processes (Sprakel & Schuur, 2019).

Safety and Hazards

Propiedades

IUPAC Name |

benzyl 3-amino-3-methylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-13(14)7-8-15(10-13)12(16)17-9-11-5-3-2-4-6-11/h2-6H,7-10,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBXVEPWFANRDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670495 |

Source

|

| Record name | Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate | |

CAS RN |

1215020-90-8 |

Source

|

| Record name | Benzyl 3-amino-3-methylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

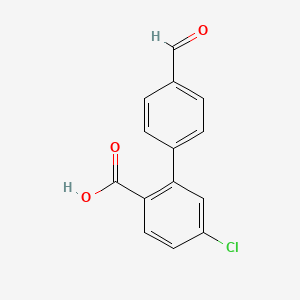

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B572641.png)